molecular formula C19H20F3N3O B12847575 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one CAS No. 909659-37-6

4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one

Cat. No.: B12847575
CAS No.: 909659-37-6
M. Wt: 363.4 g/mol
InChI Key: ARSHESJQCZFFML-UHFFFAOYSA-N
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Description

4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepan ring, a benzyl group, and a trifluoromethyl-substituted pyridine ring, making it a subject of interest in both organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one typically involves multiple steps, starting with the preparation of the diazepan ring, followed by the introduction of the benzyl and pyridinyl groups. Common reagents used in these reactions include benzyl chloride, trifluoromethylpyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly at the benzyl and pyridinyl positions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups at the benzyl or pyridinyl positions.

Scientific Research Applications

4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the diazepan ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2-Benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine

Uniqueness

4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one is unique due to its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

909659-37-6

Molecular Formula

C19H20F3N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-benzyl-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)17-7-6-16(12-23-17)13-24-9-8-18(26)25(11-10-24)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2

InChI Key

ARSHESJQCZFFML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1=O)CC2=CC=CC=C2)CC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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